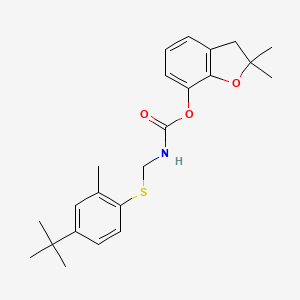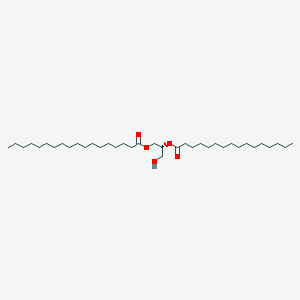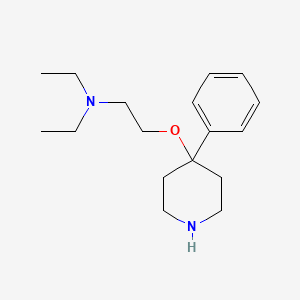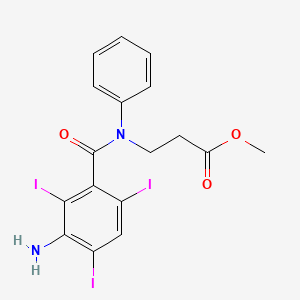
Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate is a complex organic compound primarily used in the field of radiology as a contrast agent. This compound is characterized by the presence of iodine atoms, which are crucial for its function in enhancing the contrast of images in X-ray and CT scans. The iodine atoms increase the compound’s density, making it more effective in absorbing X-rays and thereby improving the visibility of internal structures in medical imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate involves multiple steps, starting with the iodination of a benzoyl compound. The process typically includes:
Coupling: The coupling of the iodinated and aminated benzoyl compound with N-phenyl-beta-alanine methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled iodination and amination reactions.
Purification: Using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate undergoes several types of chemical reactions, including:
Substitution Reactions: Where iodine atoms can be replaced by other functional groups.
Oxidation and Reduction: Though less common, these reactions can alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.
Oxidation: Uses oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can produce an amide derivative, while oxidation can lead to the formation of a quinone-like structure.
Scientific Research Applications
Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cellular imaging and tracking.
Medicine: Primarily used as a contrast agent in radiology to improve the clarity of X-ray and CT images.
Industry: Utilized in the production of high-density materials and specialized coatings.
Mechanism of Action
The primary mechanism of action of Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate in medical imaging is its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound accumulates in specific tissues, enhancing the contrast of these areas in X-ray and CT images. The molecular targets are primarily the tissues where the compound accumulates, and the pathways involved include passive diffusion and selective uptake by certain cells.
Comparison with Similar Compounds
Similar Compounds
- Iopamidol
- Iohexol
- Iodixanol
Comparison
Compared to these similar compounds, Methyl N-(3-amino-2,4,6-triiodobenzoyl)-N-phenyl-beta-alaninate offers unique advantages such as higher iodine content, which enhances its effectiveness as a contrast agent. Additionally, its specific molecular structure allows for better targeting and reduced side effects in medical imaging applications.
Properties
CAS No. |
51934-66-8 |
|---|---|
Molecular Formula |
C17H15I3N2O3 |
Molecular Weight |
676.03 g/mol |
IUPAC Name |
methyl 3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoate |
InChI |
InChI=1S/C17H15I3N2O3/c1-25-13(23)7-8-22(10-5-3-2-4-6-10)17(24)14-11(18)9-12(19)16(21)15(14)20/h2-6,9H,7-8,21H2,1H3 |
InChI Key |
FXFJGDGAESIFGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(C=C2I)I)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


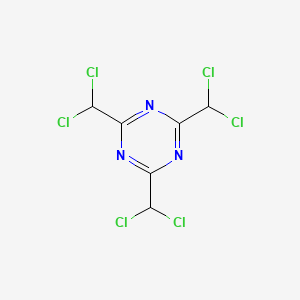

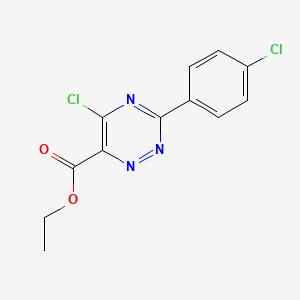
![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
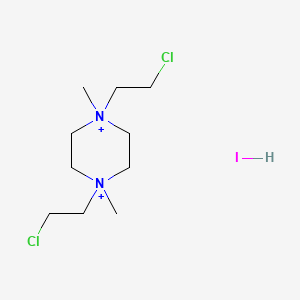
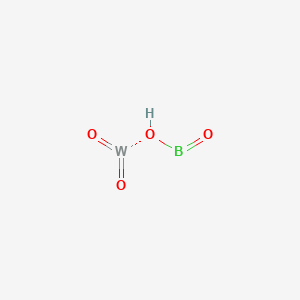
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)

![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
